Ethanol, 2,2'-[[6,13-dichloro-3,10-bis[[2-(sulfooxy)ethyl]amino]triphenodioxazinediyl]bis(sulfonyl)]bis-, bis(hydrogen sulfate) (ester), potassium sodium salt Ethanol, 2,2'-[[6,13-dichloro-3,10-bis[[2-(sulfooxy)ethyl]amino]triphenodioxazinediyl]bis(sulfonyl)]bis-, bis(hydrogen sulfate) (ester), potassium sodium salt
Brand Name: Vulcanchem
CAS No.: 108692-09-7
VCID: VC0025228
InChI: InChI=1S/C24H22Cl2N4O18S5.C3H8O4S.K.Na/c25-19-21-23(47-15-7-13(27-1-3-44-51(35,36)37)17(49(31)32)9-11(15)29-21)20(26)22-24(19)48-16-8-14(28-2-4-45-52(38,39)40)18(10-12(16)30-22)50(33,34)6-5-46-53(41,42)43;1-2-3-7-8(4,5)6;;/h7-10,27-28H,1-6H2,(H,31,32)(H,35,36,37)(H,38,39,40)(H,41,42,43);2-3H2,1H3,(H,4,5,6);;/q;;2*+1/p-4
SMILES: [H+].CCCOS(=O)(=O)[O-].C1=C2C(=CC(=C1S(=O)[O-])NCCOS(=O)(=O)[O-])OC3=C(C4=NC5=CC(=C(C=C5OC4=C(C3=N2)Cl)NCCOS(=O)(=O)[O-])S(=O)(=O)CCOS(=O)(=O)[O-])Cl.[Na+].[K+]
Molecular Formula: C27H26Cl2KN4NaO22S6-2
Molecular Weight: 1083.859

Ethanol, 2,2'-[[6,13-dichloro-3,10-bis[[2-(sulfooxy)ethyl]amino]triphenodioxazinediyl]bis(sulfonyl)]bis-, bis(hydrogen sulfate) (ester), potassium sodium salt

CAS No.: 108692-09-7

Cat. No.: VC0025228

Molecular Formula: C27H26Cl2KN4NaO22S6-2

Molecular Weight: 1083.859

* For research use only. Not for human or veterinary use.

Ethanol, 2,2'-[[6,13-dichloro-3,10-bis[[2-(sulfooxy)ethyl]amino]triphenodioxazinediyl]bis(sulfonyl)]bis-, bis(hydrogen sulfate) (ester), potassium sodium salt - 108692-09-7

Specification

CAS No. 108692-09-7
Molecular Formula C27H26Cl2KN4NaO22S6-2
Molecular Weight 1083.859
IUPAC Name potassium;sodium;6,13-dichloro-3,10-bis(2-sulfonatooxyethylamino)-2-(2-sulfonatooxyethylsulfonyl)-[1,4]benzoxazino[2,3-b]phenoxazine-9-sulfinate;hydron;propyl sulfate
Standard InChI InChI=1S/C24H22Cl2N4O18S5.C3H8O4S.K.Na/c25-19-21-23(47-15-7-13(27-1-3-44-51(35,36)37)17(49(31)32)9-11(15)29-21)20(26)22-24(19)48-16-8-14(28-2-4-45-52(38,39)40)18(10-12(16)30-22)50(33,34)6-5-46-53(41,42)43;1-2-3-7-8(4,5)6;;/h7-10,27-28H,1-6H2,(H,31,32)(H,35,36,37)(H,38,39,40)(H,41,42,43);2-3H2,1H3,(H,4,5,6);;/q;;2*+1/p-4
Standard InChI Key LKIOYNCLONRMQQ-UHFFFAOYSA-J
SMILES [H+].CCCOS(=O)(=O)[O-].C1=C2C(=CC(=C1S(=O)[O-])NCCOS(=O)(=O)[O-])OC3=C(C4=NC5=CC(=C(C=C5OC4=C(C3=N2)Cl)NCCOS(=O)(=O)[O-])S(=O)(=O)CCOS(=O)(=O)[O-])Cl.[Na+].[K+]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator